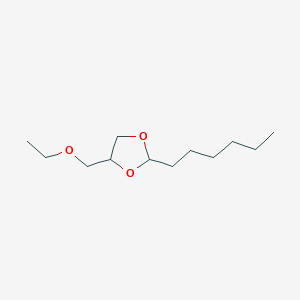
4-pentyl-2(5H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentyl-2(5H)-furanone is an organic compound with a furanone core structure. It is characterized by a five-membered lactone ring with a pentyl side chain. This compound is known for its distinctive aroma and is often found in various natural sources, including fruits and essential oils.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-pentyl-2(5H)-furanone typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of 4-pentenoic acid derivatives. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biotechnological methods involving microbial fermentation have been explored for the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Pentyl-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furanone ring or the pentyl side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 4-pentyl-2,3-dihydrofuranone.
Substitution: Various substituted furanones depending on the reagents used.
Applications De Recherche Scientifique
4-Pentyl-2(5H)-furanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a flavoring agent in food chemistry.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 4-pentyl-2(5H)-furanone involves its interaction with various molecular targets. It can modulate enzyme activity, interact with cellular membranes, and influence signal transduction pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules.
Comparaison Avec Des Composés Similaires
4-Pentyl-2,3-dihydrofuranone: A reduced form of 4-pentyl-2(5H)-furanone with similar but distinct properties.
This compound-3-carboxylic acid: An oxidized derivative with different reactivity and applications.
Uniqueness: this compound stands out due to its unique combination of a furanone ring and a pentyl side chain, which imparts specific chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
3-pentyl-2H-furan-5-one |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-8-6-9(10)11-7-8/h6H,2-5,7H2,1H3 |
Clé InChI |
MYQNQHDMGJLASV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


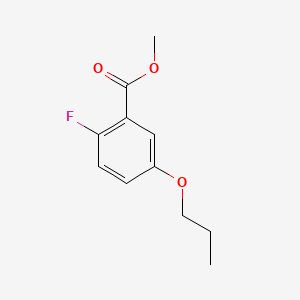

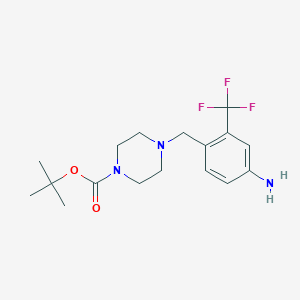
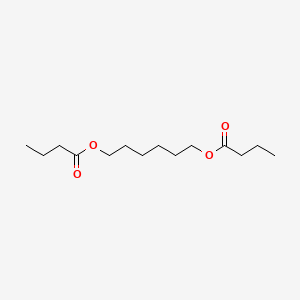
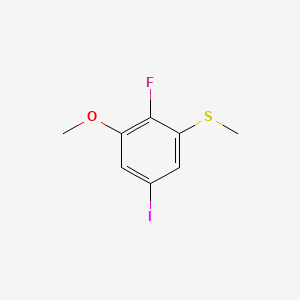
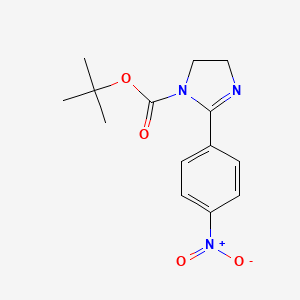

![3-Chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B14018649.png)
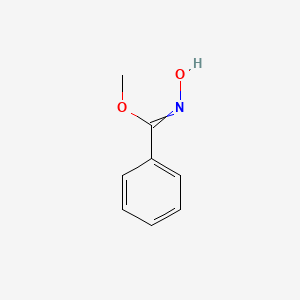
![N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14018659.png)
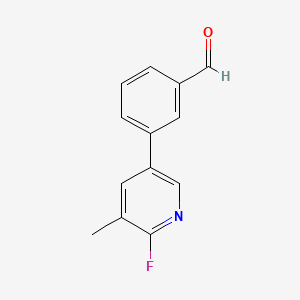
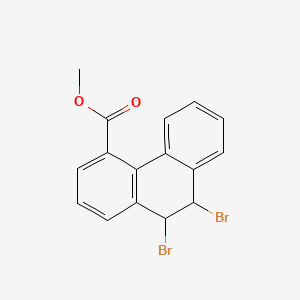
![3,7-Diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14018669.png)
